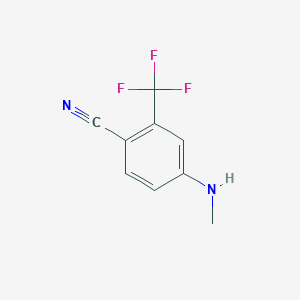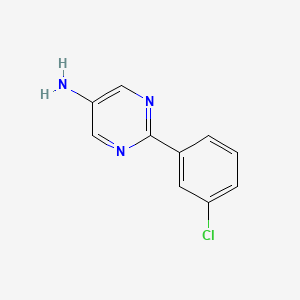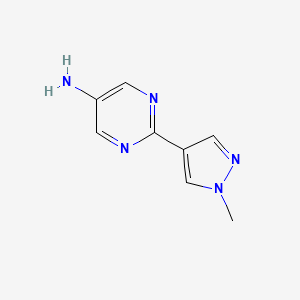
(2-Butoxy-5-chlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butoxy-5-chlorophenyl)methanol: is an organic compound with the molecular formula C11H15ClO2 . It is characterized by a phenyl ring substituted with a butoxy group at the 2-position and a chloro group at the 5-position, along with a methanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-butoxy-5-chlorobenzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .
Reaction Conditions: The reduction reaction is usually carried out in anhydrous ether or methanol at low temperatures to prevent side reactions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the starting materials are added in controlled amounts to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
(2-Butoxy-5-chlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be further reduced to remove the chlorine atom, although this is less common.
Substitution Reactions: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under suitable conditions.
Major Products Formed:
Oxidation: (2-Butoxy-5-chlorophenyl)carboxylic acid.
Reduction: (2-Butoxyphenyl)methanol (if chlorine is removed).
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Butoxy-5-chlorophenyl)methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the effects of phenolic compounds on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
(2-Butoxy-5-chlorophenyl)methanol: can be compared with other similar phenolic compounds such as 2-methoxy-5-chlorophenol and 2-ethoxy-5-chlorophenol . The presence of the butoxy group in this compound gives it unique chemical properties compared to these compounds, such as increased solubility in organic solvents and different reactivity patterns.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-chlorophenol
2-Ethoxy-5-chlorophenol
2-Propoxy-5-chlorophenol
2-Butoxy-4-chlorophenol
Propriétés
IUPAC Name |
(2-butoxy-5-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSLLYMEQTTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)
![[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
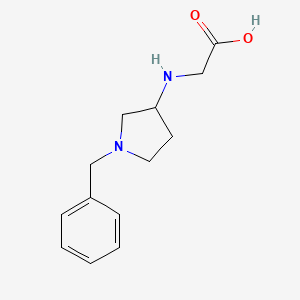


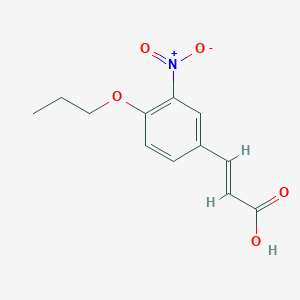
![4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7860666.png)
